1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Contains a tetrazole ring instead of a triazole, resulting in different chemical properties and applications.
Uniqueness: 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
917910-97-5 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)13-7-11-10(6-14)12-13/h2-7H,1H3 |
InChI Key |
ZFDAQSOWQVCZNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.